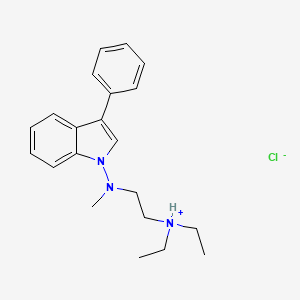
Indole, 1-((2-(diethylamino)ethyl)methylamino)-3-phenyl-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indole, 1-((2-(diethylamino)ethyl)methylamino)-3-phenyl-, hydrochloride is a complex organic compound that belongs to the indole family. Indoles are heterocyclic compounds that consist of a benzene ring fused to a pyrrole ring. This particular compound is known for its unique structure, which includes a diethylaminoethyl group and a phenyl group attached to the indole core. The hydrochloride form indicates that it is a salt, which is often used to enhance the solubility and stability of the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including Indole, 1-((2-(diethylamino)ethyl)methylamino)-3-phenyl-, hydrochloride, typically involves several steps. One common method starts with the preparation of the indole core, which can be achieved through various synthetic routes such as the Fischer indole synthesis, Bischler-Möhlau synthesis, or the Hemetsberger indole synthesis .
In the case of this compound, the synthesis may involve the following steps:
Formation of the Indole Core: This can be achieved by cyclization of ortho-substituted anilines or through the reaction of phenylhydrazines with ketones or aldehydes.
Introduction of the Diethylaminoethyl Group: This step involves the alkylation of the indole nitrogen with a diethylaminoethyl halide under basic conditions.
Attachment of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, followed by reduction to form the desired phenyl-substituted indole.
Formation of the Hydrochloride Salt: The final step involves the treatment of the free base with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can improve the efficiency and yield of the process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Indole, 1-((2-(diethylamino)ethyl)methylamino)-3-phenyl-, hydrochloride can undergo various chemical reactions, including:
Electrophilic Substitution: The indole ring is highly reactive towards electrophilic substitution reactions, particularly at the 3-position.
Nucleophilic Substitution:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of various oxidized or reduced derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens (e.g., chlorine, bromine), nitric acid, and sulfuric acid are commonly used under acidic conditions.
Nucleophilic Substitution: Reagents such as alkyl halides and nucleophiles (e.g., amines, thiols) are used under basic or neutral conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation of the indole ring can yield halogenated indoles, while nucleophilic substitution can introduce various functional groups onto the diethylaminoethyl moiety .
Wissenschaftliche Forschungsanwendungen
Indole, 1-((2-(diethylamino)ethyl)methylamino)-3-phenyl-, hydrochloride has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of Indole, 1-((2-(diethylamino)ethyl)methylamino)-3-phenyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The indole core can interact with various enzymes and receptors, modulating their activity. The diethylaminoethyl group may enhance the compound’s ability to cross cell membranes and reach intracellular targets .
Molecular Targets and Pathways
Enzymes: The compound can inhibit or activate specific enzymes involved in metabolic pathways.
Receptors: It can bind to receptors, modulating signal transduction pathways and cellular responses.
DNA/RNA: The compound may interact with nucleic acids, affecting gene expression and protein synthesis.
Vergleich Mit ähnlichen Verbindungen
Indole, 1-((2-(diethylamino)ethyl)methylamino)-3-phenyl-, hydrochloride can be compared with other similar compounds, such as:
Indole-3-carboxaldehyde: Another indole derivative with different substituents, known for its biological activities.
1-Methylindole: A simpler indole derivative with a methyl group at the nitrogen position.
3-Phenylindole: An indole derivative with a phenyl group at the 3-position, similar to the compound .
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the diethylaminoethyl group enhances its solubility and membrane permeability, while the phenyl group contributes to its stability and reactivity .
Eigenschaften
CAS-Nummer |
57647-36-6 |
|---|---|
Molekularformel |
C21H28ClN3 |
Molekulargewicht |
357.9 g/mol |
IUPAC-Name |
diethyl-[2-[methyl-(3-phenylindol-1-yl)amino]ethyl]azanium;chloride |
InChI |
InChI=1S/C21H27N3.ClH/c1-4-23(5-2)16-15-22(3)24-17-20(18-11-7-6-8-12-18)19-13-9-10-14-21(19)24;/h6-14,17H,4-5,15-16H2,1-3H3;1H |
InChI-Schlüssel |
BJHKOIZALKFUKU-UHFFFAOYSA-N |
Kanonische SMILES |
CC[NH+](CC)CCN(C)N1C=C(C2=CC=CC=C21)C3=CC=CC=C3.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-amino-1,2,5-oxadiazol-3-yl)-5-(diethylaminomethyl)-N-[(E)-pyridin-3-ylmethylideneamino]triazole-4-carboxamide](/img/structure/B13753740.png)

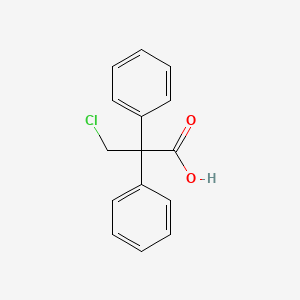
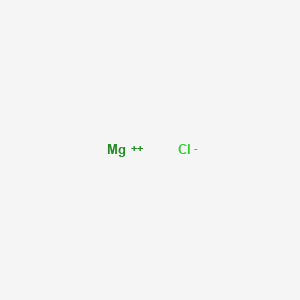

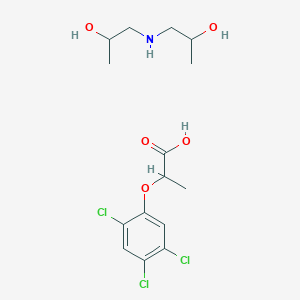
![4-Piperidinone,1-[2-(methylsulfonyl)ethyl]-](/img/structure/B13753789.png)
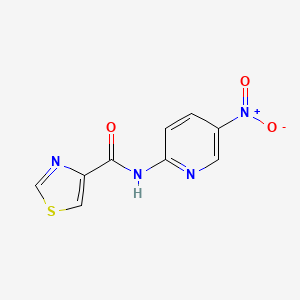
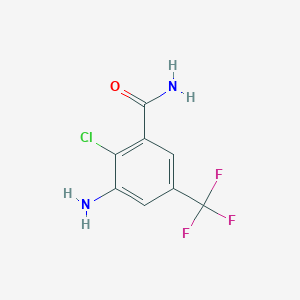
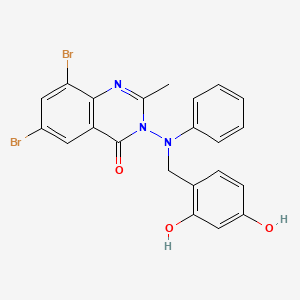
![Sodium;chromium(3+);1-[[5-(ethylsulfamoyl)-2-oxidophenyl]diazenyl]-8-(methoxycarbonylamino)naphthalen-2-olate](/img/structure/B13753803.png)
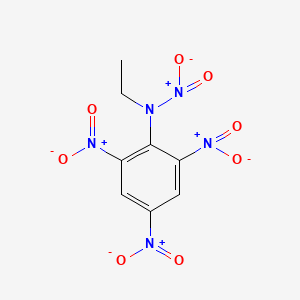
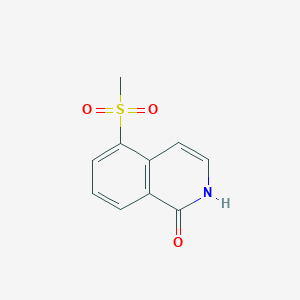
![2,4,10-Trioxa-7-azaundecan-11-oic acid, 7-[5-(acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]-3-oxo-, methyl ester](/img/structure/B13753829.png)
